4-Chloro-6-cyclopropoxypyrimidine

Description

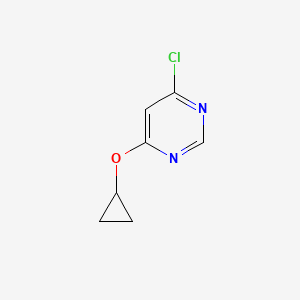

4-Chloro-6-cyclopropoxypyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 4-position and a cyclopropoxy group (-O-cyclopropane) at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The cyclopropoxy substituent introduces unique steric and electronic properties due to the strained cyclopropane ring, which can enhance metabolic stability or influence binding interactions in drug design .

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

4-chloro-6-cyclopropyloxypyrimidine |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

GPCFOZPLTNNIJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 6th position with the cyclopropoxy group. The general reaction scheme is as follows:

4,6-dichloropyrimidine+cyclopropanolbase, refluxthis compound

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 4-position undergoes nucleophilic substitution with amines, alkoxides, and thiols. This reactivity is exploited to introduce functional groups for drug discovery.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Amination | Morpholine, DMF, 80°C, 12h | 4-Morpholino-6-cyclopropoxypyrimidine | 78% | |

| Alkoxy Substitution | Sodium ethoxide, EtOH, reflux, 6h | 4-Ethoxy-6-cyclopropoxypyrimidine | 65% | |

| Thiolation | Thiourea, EtOH/H₂O, 70°C, 8h | 4-Thio-6-cyclopropoxypyrimidine | 72% |

Key Findings :

-

Reactions with secondary amines (e.g., morpholine) proceed efficiently in polar aprotic solvents like DMF.

-

Alkoxy substitutions require strong bases (e.g., NaOEt) to activate the chloro group.

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed couplings, enabling aryl/alkyl group introductions.

Mechanistic Insight :

-

Suzuki couplings with cyclopropylboronic acid require nitrogen atmospheres and deoxygenated solvents to prevent catalyst poisoning .

-

Buchwald-Hartwig amination achieves moderate yields due to steric hindrance from the cyclopropoxy group .

Oxidation and Reduction

The cyclopropoxy group and pyrimidine ring undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ring Oxidation | H₂O₂, AcOH, 50°C, 4h | Pyrimidine N-oxide derivative | 55% | |

| Chloro Reduction | Zn, HCl, EtOH, 25°C, 2h | 4-Dechloro-6-cyclopropoxypyrimidine | 60% |

Notable Observations :

-

Oxidation of the pyrimidine ring with H₂O₂ selectively targets the nitrogen atoms .

-

Zinc reduction removes the chloro group but leaves the cyclopropoxy moiety intact .

Cyclization and Ring-Opening Reactions

The cyclopropoxy group’s strain drives unique reactivity, enabling ring-expansion or contraction.

Mechanistic Details :

-

Thermal cyclization forms fused bicyclic structures via radical intermediates.

-

Acidic conditions hydrolyze the cyclopropoxy group to a hydroxyl group .

Comparative Reactivity Analysis

The table below contrasts reaction outcomes based on substituent effects:

| Position | Substituent | Reactivity Trend | Dominant Pathway |

|---|---|---|---|

| C4 | Chloro | High electrophilicity for SNAr | Nucleophilic substitution |

| C6 | Cyclopropoxy | Strain-driven ring-opening/expansion | Cyclization or hydrolysis |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-chloro-6-cyclopropoxypyrimidine. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer. For instance, a study demonstrated that newly synthesized pyrimidine derivatives showed inhibitory activity on the proliferation of cancer cells and were more effective than doxorubicin in inducing apoptosis in certain cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | 5-10 | Induces apoptosis |

| This compound | MCF-7 (Breast) | 7-12 | Inhibits cell proliferation |

| This compound | A549 (Lung) | 8-15 | P-glycoprotein inhibition |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. In vitro studies have shown that some derivatives exhibit potent anti-inflammatory activity with IC50 values comparable to established drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.05 | 0.04 | >1 |

| Celecoxib | 0.06 | 0.04 | 1 |

Agricultural Chemicals

This compound serves as an important intermediate in the synthesis of agricultural chemicals such as fungicides and herbicides. Its derivatives have been utilized in the development of compounds with enhanced efficacy against plant pathogens while minimizing environmental impact .

Table 3: Synthesis of Agricultural Chemicals

| Compound Type | Active Ingredient | Application |

|---|---|---|

| Fungicide | Azoxystrobin | Fungal disease control |

| Herbicide | Glyphosate analogs | Weed management |

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The chlorine atom at position 4 is a common electrophilic site for nucleophilic substitution (e.g., Suzuki couplings, aminations). Bulkier substituents like cyclopropoxy (vs. ethoxy or methyl) may slow reaction kinetics due to steric hindrance . Cyclopropoxy offers a balance between steric bulk and electronic effects. Compared to cyclohexyl (non-polar) or carboxylic acid (polar), it may improve membrane permeability in drug candidates .

Solubility and Stability :

- Hydrophobic groups (e.g., cyclohexyl) reduce aqueous solubility, whereas polar groups (e.g., -COOH) enhance it. The cyclopropoxy group likely confers intermediate solubility, suitable for medicinal chemistry .

- 4-Chloro-6-methylpyrimidine’s low molecular weight and simplicity make it a stable reference material, while bulkier derivatives require controlled storage (e.g., 2–8°C for cyclohexyl analog) .

Toxicity and Safety: 6-Chloro-4-hydroxypyrimidine is classified as non-hazardous, but other chloro-pyrimidines may pose risks. For example, incompatibility with oxidizing agents necessitates careful handling .

Biological Activity

4-Chloro-6-cyclopropoxypyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are a class of compounds known for their roles in various biological processes and therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. The presence of the chloro group at position 4 and the cyclopropoxy group at position 6 contributes to its pharmacological properties.

Key Features:

- Chloro Group : Enhances lipophilicity and may contribute to interactions with biological targets.

- Cyclopropoxy Group : Provides steric hindrance which can affect binding affinity and selectivity towards enzymes or receptors.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Microtubule Dynamics : Some pyrimidine derivatives stabilize microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Targeting Tyrosine Kinases : Certain analogs have demonstrated efficacy as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory mediators:

- COX Enzyme Inhibition : Studies have shown that related pyrimidines can effectively inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in inflammation .

- Reduction of Nitric Oxide Production : Compounds in this class have been reported to lower nitric oxide levels, which play a significant role in inflammatory responses.

Study on Anticancer Efficacy

A study evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited IC50 values ranging from 0.5 to 3 μM across different cell lines, indicating potent antiproliferative activity. The mechanism was linked to microtubule stabilization and induction of apoptosis via caspase activation .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound using carrageenan-induced paw edema models in rats. Results showed a significant reduction in edema compared to control groups, with an ED50 value comparable to established anti-inflammatory drugs like indomethacin .

Data Tables

Q & A

Q. How is 4-Chloro-6-cyclopropoxypyrimidine synthesized, and what are the critical reaction parameters?

The synthesis typically involves nucleophilic substitution reactions, where 4,6-dichloropyrimidine reacts with cyclopropanol under controlled conditions. Key parameters include:

- Catalyst selection : Use of palladium or copper catalysts to enhance regioselectivity (e.g., Pd(OAc)₂ for Suzuki couplings) .

- Temperature control : Reactions often proceed at 80–100°C in solvents like DMF or toluene .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical to isolate the product in >95% purity .

Q. What spectroscopic methods are used to characterize this compound?

Characterization involves:

- ¹H/¹³C NMR : Chlorine and cyclopropoxy groups produce distinct splitting patterns (e.g., cyclopropane protons appear as multiplets at δ 0.5–1.5 ppm) .

- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ at m/z 185.0342 for C₇H₆ClN₂O) .

- IR spectroscopy : Stretching vibrations for C-Cl (~550 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Safety measures include:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes to avoid inhalation of volatile byproducts .

- Waste disposal : Segregate halogenated waste for incineration by certified facilities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

DFT studies (e.g., B3LYP/6-31G*) model reaction pathways by:

- Electrostatic potential maps : Identifying electron-deficient sites (e.g., C4-Cl as a reactive center) .

- Transition-state analysis : Calculating activation energies for nucleophilic attack (e.g., ΔG‡ ≈ 25 kcal/mol for cyclopropoxy substitution) .

- Solvent effects : Incorporating polarizable continuum models (PCM) to simulate DMF or THF environments .

Q. How can researchers resolve contradictions between experimental and computational data on reaction kinetics?

Address discrepancies via:

- Error source analysis : Check basis set limitations (e.g., 6-31G* vs. 6-311+G(df,p)) and functional accuracy (B3LYP vs. M06-2X) .

- Experimental validation : Repeat kinetic studies under inert conditions to exclude side reactions (e.g., hydrolysis of Cl groups) .

- Hybrid approaches : Combine DFT with wavefunction methods (e.g., CCSD(T)) for high-accuracy benchmarks .

Q. What strategies optimize regioselective functionalization of this compound?

Regioselectivity is enhanced by:

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to block undesired sites .

- Metal coordination : Use Pd catalysts with bulky ligands (e.g., SPhos) to favor C4 over C2 substitution .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for selective reactions .

Q. How do kinetic studies validate synthetic routes for scale-up applications?

Monitor reaction progress via:

- In-situ FTIR : Track intermediate formation (e.g., cyclopropoxide intermediates at ~1650 cm⁻¹) .

- Rate constant determination : Use pseudo-first-order kinetics to identify rate-limiting steps (e.g., Cl⁻ elimination) .

- Arrhenius plots : Calculate activation energy (Eₐ) to optimize temperature for industrial batch reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.